molecular formula C17H17N5OS B2537025 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2194847-03-3

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2537025
CAS No.: 2194847-03-3
M. Wt: 339.42
InChI Key: QMBSXWXGQHCEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a thieno[3,2-d]pyrimidin-4-yl group attached to an azetidin-3-yl moiety, which is further linked to a cyclopenta[c]pyridazin-3-one structure[_{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ...{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ...[{{{CITATION{{{_2{Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine ...](https://link.springer.com/article/10.1134/S1068162021060194).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-4-yl core[_{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno [3,4 ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate[{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 .... The resulting thieno[3,2-d]pyrimidin-4-one derivatives can then be further modified to introduce the azetidin-3-yl and cyclopenta[c]pyridazin-3-one moieties[{{{CITATION{{{_1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, ketones, or alcohols, while reduction reactions might produce alcohols, amines, or alkenes.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development, particularly in the treatment of diseases such as cancer.

  • Industry: : It can be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidin-4-yl derivatives and related heterocyclic compounds. Similar compounds might include:

  • Thieno[3,2-d]pyrimidin-4-one derivatives

  • Azetidine derivatives

  • Cyclopenta[c]pyridazin-3-one derivatives

The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of similar compounds.

Biological Activity

The compound 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure combining a thieno[3,2-d]pyrimidine moiety with an azetidine ring and a cyclopenta[c]pyridazinone scaffold. Its molecular formula is C18H18N6OSC_{18}H_{18}N_{6}OS, and it has a molecular weight of approximately 362.4 g/mol. The unique structural features contribute to its biological activity by allowing interactions with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions and cyclization reactions. The presence of the amine group in the azetidine moiety facilitates further derivatization to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-d]pyrimidines. For instance:

  • Cytotoxicity Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values indicated significant cytotoxic effects, particularly against MCF-7 cells with values as low as 14.5 μM compared to doxorubicin (IC50 = 40 μM) .
Cell LineIC50 (μM)Reference
MCF-714.5
HCT-11619.4
PC-311.94

The proposed mechanism involves inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are pivotal in cancer cell proliferation and survival . Molecular docking studies have demonstrated strong binding affinities to these targets.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the azetidine ring significantly influence the compound's potency:

  • Aryl Substituents : Larger lipophilic groups enhance anticancer activity.
  • Hydrophilic Functionalities : Compounds with electron-donating groups showed reduced efficacy, indicating that hydrophobic interactions play a crucial role in binding affinity.

Case Studies

  • Comparative Study : A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Derivatives with thieno[3,2-d]pyrimidine cores exhibited enhanced cytotoxicity compared to those without this moiety .
  • In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can significantly reduce tumor growth in xenograft models, suggesting potential for further development as therapeutic agents.

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-15-6-12-2-1-3-13(12)20-22(15)9-11-7-21(8-11)17-16-14(4-5-24-16)18-10-19-17/h4-6,10-11H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBSXWXGQHCEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.